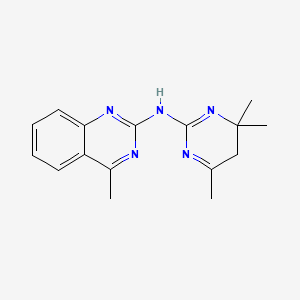

4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

Description

Properties

IUPAC Name |

4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUXYJOXPAQDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-422954 involves the reaction of 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of CL-422954 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: CL-422954 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives

Reduction: Formation of reduced derivatives with hydrogen addition

Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Chemistry: CL-422954 is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, CL-422954 is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its unique properties allow for the design of molecules with improved efficacy and reduced side effects.

Industry: In the industrial sector, CL-422954 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of CL-422954 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) .

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol .

Structural Insights :

Biological Activity

4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H18N4

- Molecular Weight : 246.32 g/mol

- SMILES Notation : CC1(C)C(=N1)c2ccccn2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity :

- A study demonstrated that derivatives of quinazolinamine showed significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values indicating effective inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cells .

- Table 1 summarizes the cytotoxicity data for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5i | MCF-7 | 3.65 |

| 5k | A549 | 5.44 |

| 5n | A549 | 5.09 |

- Antibacterial Properties :

- Compounds structurally related to quinazolinamines have been evaluated for their antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial enzyme systems.

- Table 2 lists the antibacterial efficacy of selected derivatives:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3b | E. coli | 12 µg/mL |

| 4e | Staphylococcus aureus | 15 µg/mL |

| 4m | Pseudomonas aeruginosa | 10 µg/mL |

- Mechanisms of Action :

- The mechanisms underlying the biological activities of these compounds often involve cell cycle arrest and apoptosis induction in cancer cells. For example, studies have shown that certain quinazolinamine derivatives can cause cell cycle arrest at the S and G2/M phases .

- Additionally, molecular docking studies suggest strong binding affinities to target enzymes, which is critical for their antibacterial action .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Study on Cytotoxicity :

- Antibacterial Evaluation :

Q & A

What are the standard synthetic protocols for preparing 4-methyl-N-(4,4,6-trimethyl-4,5-dihydropyrimidin-2-yl)quinazolin-2-amine and its derivatives?

Level: Basic

Methodological Answer:

The compound is synthesized via cyclocondensation of quinazolylguanidine intermediates with mesityl oxide in dimethyl sulfoxide (DMSO) at 100°C for 12 hours. Post-reaction, the mixture is cooled, diluted with ice-cold water, and extracted with dichloromethane (DCM). Purification involves column chromatography or recrystallization. Key parameters include stoichiometric ratios (e.g., 1:1.3 molar ratio of guanidine to mesityl oxide) and solvent selection to optimize yield .

How is the structural identity of this compound confirmed in academic research?

Level: Basic

Methodological Answer:

Structural confirmation employs:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P2₁/c, hydrogen bonding networks like N–H···O and C–H···O) .

- Spectroscopy : ¹H/¹³C NMR for proton/carbon environments, IR for functional groups (e.g., NH stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

What advanced strategies optimize the synthesis yield and purity of this compound?

Level: Advanced

Methodological Answer:

Yield optimization involves:

- Reaction kinetics : Monitoring via TLC/HPLC to identify intermediates/by-products.

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate ring closure.

- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) reduces side reactions. Advanced purification techniques like preparative HPLC or chiral resolution are used for enantiopure derivatives .

How do crystallographic studies inform the stability and reactivity of this compound?

Level: Advanced

Methodological Answer:

X-ray data reveal:

- Hydrogen bonding : N–H···O interactions (e.g., d(N–O) = 2.89 Å) stabilize crystal lattices and influence solubility.

- Torsional angles : Dihedral angles between quinazoline and dihydropyrimidine rings (e.g., ~89°) affect conformational flexibility.

- Packing motifs : Weak interactions (C–H···π) contribute to thermal stability, validated via differential scanning calorimetry (DSC) .

What methodologies assess the biological activity of quinazoline-dihydropyrimidine hybrids?

Level: Advanced

Methodological Answer:

While direct data for this compound are limited, analogous quinazolines are evaluated via:

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and FRAP assays.

- Anti-inflammatory screening : COX-2 inhibition (ELISA) and NF-κB pathway modulation.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ dose-response curves. Metabolite profiling (LC-MS) identifies bioactive derivatives .

How are structure-activity relationships (SAR) studied for this compound?

Level: Advanced

Methodological Answer:

SAR strategies include:

- Substituent variation : Modifying methyl/trimethyl groups on the dihydropyrimidine ring to alter steric/electronic profiles.

- Bioisosteric replacement : Replacing the quinazoline core with pyrimidine or triazole rings.

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like STAT3 or kinases. MD simulations assess dynamic interactions over time .

How do researchers resolve contradictions in spectral or crystallographic data across studies?

Level: Advanced

Methodological Answer:

Discrepancies are addressed via:

- Multi-technique validation : Cross-referencing XRD with neutron diffraction or synchrotron data.

- DFT calculations : Comparing experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G* basis sets).

- Batch reproducibility : Repeating syntheses under controlled conditions to isolate experimental vs. batch-dependent anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.